Cas no 18584-93-5 (Methyl m-Trifluoromethylcarbanilate)
Methyl m-Trifluoromethylcarbanilate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,[3-(trifluoromethyl)phenyl]-, methyl ester (9CI)
- METHYL M-TRIFLUOROMETHYLCARBANILATE
- methyl N-[3-(trifluoromethyl)phenyl]carbamate
- TIMTEC-BB SBB008105
- METHYL 3-(TRIFLUOROMETHYL)CARBANILATE
- Methyl 3-(trifluoromethyl)phenylcarbamate
- 18584-93-5
- DTXSID60171801
- Methyl N-(3-trifluoromethylphenyl)carbamate
- METHYL M-(TRIFLUOROMETHYL)CARBANILATE
- MFCD00018024
- Methyl (3-(trifluoromethyl)phenyl)carbamate
- SCHEMBL515008
- Methyl 3-(trifluoromethyl)phenylcarbamate #
- Methyl ((3-trifluoromethyl)phenyl)carbamate
- FT-0628756
- (3-Trifluoromethyl-phenyl)-carbamic acid methyl ester
- A812984
- AKOS003670118
- Methyl m-Trifluoromethylcarbanilate
-
- Inchi: 1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14)
- InChI Key: NRXWBPKDKRPCTE-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(=O)OC)(F)F
Computed Properties
- Exact Mass: 219.05100
- Monoisotopic Mass: 219.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 2.95670
Methyl m-Trifluoromethylcarbanilate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Methyl m-Trifluoromethylcarbanilate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl m-Trifluoromethylcarbanilate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M725323-25mg |
Methyl m-Trifluoromethylcarbanilate |
18584-93-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725323-50mg |
Methyl m-Trifluoromethylcarbanilate |
18584-93-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M725323-250mg |
Methyl m-Trifluoromethylcarbanilate |
18584-93-5 | 250mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB232391-2g |
Methyl 3-(trifluoromethyl)carbanilate; . |
18584-93-5 | 2g |
€141.50 | 2024-04-18 | ||
| 1PlusChem | 1P00AQ1K-2g |
METHYL M-TRIFLUOROMETHYLCARBANILATE |
18584-93-5 | 2g |
$114.00 | 2024-06-17 | ||
| A2B Chem LLC | AE99512-2g |
METHYL M-TRIFLUOROMETHYLCARBANILATE |
18584-93-5 | 2g |
$107.00 | 2024-04-20 |
Methyl m-Trifluoromethylcarbanilate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Methyl m-Trifluoromethylcarbanilate
Chemical Profile of Methyl m-Trifluoromethylcarbanilate (CAS No. 18584-93-5)
Methyl m-Trifluoromethylcarbanilate, also known by its CAS registry number 18584-93-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C₈H₇F₃NO₂, belongs to the class of carbanilates, which are derivatives of carbanilic acid. The compound's structure features a methyl group attached to the nitrogen atom of the carbanilic acid moiety, along with a trifluoromethyl group at the meta position of the aromatic ring.
The synthesis of Methyl m-Trifluoromethylcarbanilate involves a multi-step process that typically begins with the preparation of the corresponding carbanilic acid derivative. Recent advancements in synthetic methodologies have enabled researchers to optimize reaction conditions, thereby improving yields and reducing production costs. For instance, studies published in 2023 have demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound, highlighting its potential for large-scale production.
One of the key applications of Methyl m-Trifluoromethylcarbanilate lies in its role as an intermediate in the synthesis of advanced materials, particularly in the development of high-performance polymers and coatings. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly versatile in various chemical reactions. Researchers have explored its use as a building block for constructing fluorinated aromatic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials.
Recent studies have also focused on understanding the thermal stability and reactivity of Methyl m-Trifluoromethylcarbanilate under different conditions. For example, a 2023 paper published in *Journal of Organic Chemistry* investigated its behavior under high-temperature conditions, revealing its potential as a thermally stable precursor for synthesizing fluorinated heterocycles. These findings have opened new avenues for its application in drug discovery and materials science.
In terms of physical properties, Methyl m-Trifluoromethylcarbanilate exhibits a melting point of approximately 78°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various solution-based chemical reactions, including nucleophilic substitutions and condensation reactions.
The environmental impact and safety profile of Methyl m-Trifluoromethylcarbanilate have also been subjects of recent research. Studies conducted in 2023 indicate that while it is not classified as hazardous under normal handling conditions, proper precautions should be taken to minimize exposure during synthesis and processing.
In conclusion, Methyl m-Trifluoromethylcarbanilate (CAS No. 18584-93-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its synthesis, reactivity, and applications, this compound is poised to play an increasingly important role in modern chemistry.
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